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Introduction
Methyl 4-methoxyphenylacetate, a key organic ester, serves as a versatile building block in

the synthesis of various pharmaceutical compounds and fine chemicals. Its chemical structure,

characterized by a methoxy-substituted aromatic ring linked to a methyl ester moiety via a

methylene bridge, necessitates precise analytical characterization to ensure purity, confirm

identity, and understand its chemical behavior. This guide provides a detailed exploration of the

spectral data of Methyl 4-methoxyphenylacetate, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. As Senior Application Scientist, the

following sections will not only present the spectral data but also delve into the rationale behind

the observed signals and the experimental methodologies, offering field-proven insights for

researchers, scientists, and drug development professionals.

Molecular Structure and Properties
Before delving into the spectral data, it is essential to understand the molecular structure of

Methyl 4-methoxyphenylacetate.

Molecular Formula: C₁₀H₁₂O₃[1]
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Molecular Weight: 180.20 g/mol [1]

IUPAC Name: methyl 2-(4-methoxyphenyl)acetate[1]

Caption: Molecular structure of Methyl 4-methoxyphenylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Methyl 4-methoxyphenylacetate, both ¹H and ¹³C NMR provide unambiguous

evidence for its structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their connectivity.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.22 d 2H
Ar-H (ortho to -

CH₂COOCH₃)

6.87 d 2H Ar-H (ortho to -OCH₃)

3.78 s 3H -OCH₃

3.67 s 3H -COOCH₃

3.58 s 2H -CH₂-

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[2][3][4]

Interpretation:

The ¹H NMR spectrum displays five distinct signals, consistent with the five unique proton

environments in the molecule.

Aromatic Protons: The signals at 7.22 ppm and 6.87 ppm, each integrating to two protons,

are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at
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7.22 ppm is due to the deshielding effect of the adjacent electron-withdrawing acetyl group,

assigning these protons to the positions ortho to the methylene acetate group. Conversely,

the upfield shift of the doublet at 6.87 ppm is a result of the electron-donating nature of the

methoxy group, assigning these protons to the positions ortho to the methoxy group. The

splitting pattern (doublets) arises from the coupling between adjacent aromatic protons.

Methoxy and Ester Methyl Protons: The two sharp singlets at 3.78 ppm and 3.67 ppm, each

integrating to three protons, correspond to the methyl groups of the methoxy and the methyl

ester functionalities, respectively. Their singlet nature indicates the absence of adjacent

protons.

Methylene Protons: The singlet at 3.58 ppm, integrating to two protons, is assigned to the

methylene (-CH₂-) bridge connecting the aromatic ring and the ester group. This signal is a

singlet as there are no vicinal protons to couple with.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms

and their chemical environments.

Chemical Shift (δ) ppm Assignment

172.1 C=O (ester)

158.6 Ar-C (para to -CH₂COOCH₃)

130.2 Ar-C (ortho to -CH₂COOCH₃)

126.5 Ar-C (ipso)

114.0 Ar-C (ortho to -OCH₃)

55.2 -OCH₃

52.0 -COOCH₃

40.5 -CH₂-

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[2][3][4][5]
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Interpretation:

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the

eight unique carbon environments in the molecule.

Carbonyl Carbon: The signal at 172.1 ppm is characteristic of an ester carbonyl carbon,

which is significantly deshielded.

Aromatic Carbons: The four signals in the aromatic region (114.0-158.6 ppm) are consistent

with a para-substituted benzene ring. The carbon attached to the electron-donating methoxy

group is the most shielded (114.0 ppm), while the carbon bearing the methoxy group is

significantly deshielded (158.6 ppm). The ipso-carbon (attached to the methylene acetate

group) appears at 126.5 ppm, and the carbons ortho to the methylene acetate group are at

130.2 ppm.

Aliphatic Carbons: The signals at 55.2 ppm and 52.0 ppm are assigned to the methoxy and

the ester methyl carbons, respectively. The upfield signal at 40.5 ppm corresponds to the

methylene (-CH₂-) carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Assignment

2955 Medium C-H stretch (aromatic)

2837 Medium C-H stretch (aliphatic)

1738 Strong C=O stretch (ester)

1612, 1514 Strong C=C stretch (aromatic ring)

1248 Strong C-O stretch (ester)

1178 Strong C-O-C stretch (ether)

1034 Strong =C-O-C stretch (aryl ether)

824 Strong
C-H out-of-plane bend (p-

disubstituted)

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[2][3][4]

Interpretation:

The IR spectrum of Methyl 4-methoxyphenylacetate exhibits several characteristic absorption

bands that confirm its structure.

C-H Stretching: The bands around 2955 cm⁻¹ are attributed to the C-H stretching vibrations

of the aromatic ring, while the band at 2837 cm⁻¹ corresponds to the C-H stretching of the

aliphatic methylene and methyl groups.

Carbonyl Stretching: A very strong and sharp absorption at 1738 cm⁻¹ is the most prominent

feature of the spectrum and is definitively assigned to the C=O stretching vibration of the

ester functional group.

Aromatic C=C Stretching: The strong absorptions at 1612 cm⁻¹ and 1514 cm⁻¹ are

characteristic of the C=C stretching vibrations within the benzene ring.

C-O Stretching: The strong bands at 1248 cm⁻¹ and 1178 cm⁻¹ are assigned to the C-O

stretching vibrations of the ester and the aryl ether linkages, respectively. The band at 1034

cm⁻¹ is also associated with the aryl ether C-O-C stretching.
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Out-of-Plane Bending: The strong absorption at 824 cm⁻¹ is characteristic of the C-H out-of-

plane bending for a para-disubstituted benzene ring, providing further evidence for the

substitution pattern.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

m/z Relative Intensity (%) Assignment

180 100 [M]⁺ (Molecular Ion)

121 85 [M - COOCH₃]⁺

91 15 [C₇H₇]⁺ (Tropylium ion)

77 10 [C₆H₅]⁺ (Phenyl cation)

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[2][3][4]

Interpretation:

The electron ionization (EI) mass spectrum of Methyl 4-methoxyphenylacetate shows a clear

molecular ion peak and several characteristic fragment ions.

Molecular Ion: The peak at m/z 180 corresponds to the molecular ion [M]⁺, confirming the

molecular weight of the compound.[1]

Major Fragmentation: The base peak at m/z 121 is the most abundant fragment and results

from the cleavage of the ester group, specifically the loss of a carbomethoxy radical

(•COOCH₃). This forms the stable 4-methoxybenzyl cation.

Further Fragmentation: The peak at m/z 91 is attributed to the tropylium ion, a common and

stable fragment in the mass spectra of compounds containing a benzyl group, formed by

rearrangement of the 4-methoxybenzyl cation. The smaller peak at m/z 77 corresponds to

the phenyl cation, likely formed from the tropylium ion.
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Methyl 4-methoxyphenylacetate
[C₁₀H₁₂O₃]⁺
m/z = 180

[M - •COOCH₃]⁺
[C₈H₉O]⁺
m/z = 121

- •COOCH₃
[C₇H₇]⁺

Tropylium ion
m/z = 91

- CH₂O (rearrangement)
[C₆H₅]⁺

Phenyl cation
m/z = 77

- CH₂

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols
The following are generalized, yet authoritative, protocols for the acquisition of the spectral

data presented in this guide.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of Methyl 4-methoxyphenylacetate for ¹H NMR or 20-50 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[6][7]

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

For ¹H NMR, the following parameters are typically used: a spectral width of 12-16 ppm, a

pulse width of 30-45°, a relaxation delay of 1-2 seconds, and 8-16 scans.

For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width of 200-240

ppm, a pulse width of 45-60°, a relaxation delay of 2-5 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

Data processing involves Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the TMS signal at 0.00 ppm.
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For detailed guidelines on reporting NMR data, refer to the author guidelines of journals such

as The Journal of Organic Chemistry.[8]

FT-IR Spectroscopy
Sample Preparation (Neat Liquid):

Place a small drop of Methyl 4-methoxyphenylacetate onto a clean, dry potassium

bromide (KBr) or sodium chloride (NaCl) salt plate.

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the salt plates with the sample in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in transmittance or absorbance mode.

For standardized procedures, refer to ASTM E1252 for qualitative analysis.[9][10]

Mass Spectrometry
Sample Introduction and Ionization:

The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-

MS) for separation and purification.

Electron Ionization (EI) is used with a standard electron energy of 70 eV.

Data Acquisition:

The mass analyzer is scanned over a mass-to-charge (m/z) range of approximately 40-300

amu.
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The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identification of the compound can be further confirmed by comparing the acquired spectrum

to a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[11][12]

Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra provides a self-

validating system for the structural confirmation of Methyl 4-methoxyphenylacetate. Each

spectroscopic technique offers a unique and complementary piece of the structural puzzle. The

¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum

confirms the presence of key functional groups, and the mass spectrum provides the molecular

weight and characteristic fragmentation pattern. This in-depth guide serves as an authoritative

resource for scientists, enabling confident identification and utilization of this important

chemical intermediate in their research and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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